Cas no 2172571-24-1 (4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol)

4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol
- 2172571-24-1
- EN300-1647155
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- インチ: 1S/C13H26N2O/c1-4-15-7-5-13(16,6-8-15)12(14)9-11(2,3)10-12/h16H,4-10,14H2,1-3H3
- InChIKey: MAGFNNKRBBWHFN-UHFFFAOYSA-N
- ほほえんだ: OC1(CCN(CC)CC1)C1(CC(C)(C)C1)N
計算された属性
- せいみつぶんしりょう: 226.204513457g/mol
- どういたいしつりょう: 226.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 49.5Ų
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647155-0.25g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1647155-10.0g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1647155-2.5g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1647155-0.1g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1647155-1000mg |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 1000mg |
$1500.0 | 2023-09-21 | ||
Enamine | EN300-1647155-5000mg |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 5000mg |
$4349.0 | 2023-09-21 | ||
Enamine | EN300-1647155-100mg |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 100mg |
$1320.0 | 2023-09-21 | ||
Enamine | EN300-1647155-250mg |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 250mg |
$1381.0 | 2023-09-21 | ||
Enamine | EN300-1647155-1.0g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1647155-0.05g |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol |
2172571-24-1 | 0.05g |
$1261.0 | 2023-06-04 |
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shachi Mittal Analyst, 2019,144, 2635-2642
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-olに関する追加情報
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol: A Comprehensive Overview
4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol, also known by its CAS registry number CAS No. 2172571-24-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted cyclobutane moiety. The presence of the amino group and the ethyl substituent further enhances its functional versatility.
The synthesis of 4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol involves a series of intricate chemical reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are particularly significant for large-scale production, making the compound more accessible for industrial applications.
One of the most promising applications of this compound lies in its use as an intermediate in drug development. The piperidine ring is a common structural motif in many bioactive molecules, and the substitution pattern of this compound allows for extensive functionalization. Recent studies have explored its potential as a precursor for developing novel antibiotics and anti-inflammatory agents. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, 4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol has shown promise in materials science. Its unique structure lends itself well to the development of advanced polymers and coatings. Recent research has focused on incorporating this compound into polymeric materials to enhance their mechanical properties and thermal stability. These findings suggest that it could play a critical role in the development of next-generation materials for aerospace and automotive industries.
The structural complexity of this compound also makes it an attractive candidate for studying stereochemical effects in organic reactions. Researchers have utilized it as a model system to investigate the influence of steric hindrance on reaction outcomes. These studies have provided valuable insights into the design of more efficient catalysts and reaction conditions.
From an environmental standpoint, the compound's biodegradability and ecological impact have been subjects of recent scrutiny. Studies indicate that under specific conditions, it can undergo microbial degradation, reducing its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, 4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol represents a multifaceted compound with diverse applications across various scientific domains. Its structural features make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As ongoing research continues to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.
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